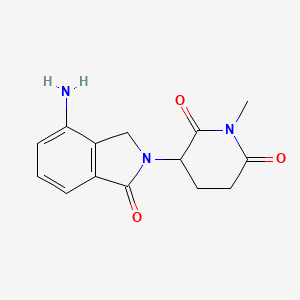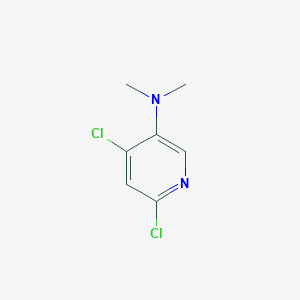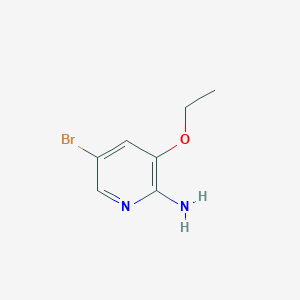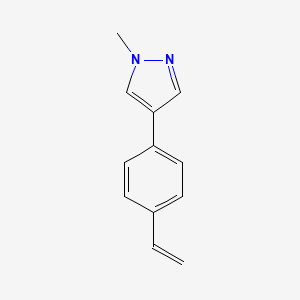
3-(4-Amino-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-(4-Amino-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione involves several steps. One common method includes the reaction of phthalic anhydride with ammonia to form phthalimide, which is then reacted with 3-aminopiperidine-2,6-dione under specific conditions to yield the desired compound . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing by-products .
Análisis De Reacciones Químicas
3-(4-Amino-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to control the reaction rate and yield . Major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
3-(4-Amino-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its effects on cellular processes and immune modulation.
Industry: It is used in the pharmaceutical industry for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-(4-Amino-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione involves modulation of the immune system. It acts by altering the substrate specificity of the CRL4CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors such as IKZF1 and IKZF3 . This results in the inhibition of tumor cell proliferation and angiogenesis, as well as the stimulation of T-cell and natural killer cell-mediated cytotoxicity .
Comparación Con Compuestos Similares
3-(4-Amino-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione is similar to other immunomodulatory drugs such as thalidomide and pomalidomide. it is more potent and has fewer adverse effects compared to thalidomide . Unlike thalidomide, lenalidomide is safer and more effective in treating multiple myeloma and other cancers . Similar compounds include:
Thalidomide: An earlier immunomodulatory drug with significant teratogenic effects.
Pomalidomide: A more recent derivative with enhanced efficacy and safety profile.
Propiedades
IUPAC Name |
3-(7-amino-3-oxo-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-16-12(18)6-5-11(14(16)20)17-7-9-8(13(17)19)3-2-4-10(9)15/h2-4,11H,5-7,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAKEGSEMVIKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(CHLOROMETHYL)PHENYL]METHYL}ISOINDOLE-1,3-DIONE](/img/structure/B8116441.png)












